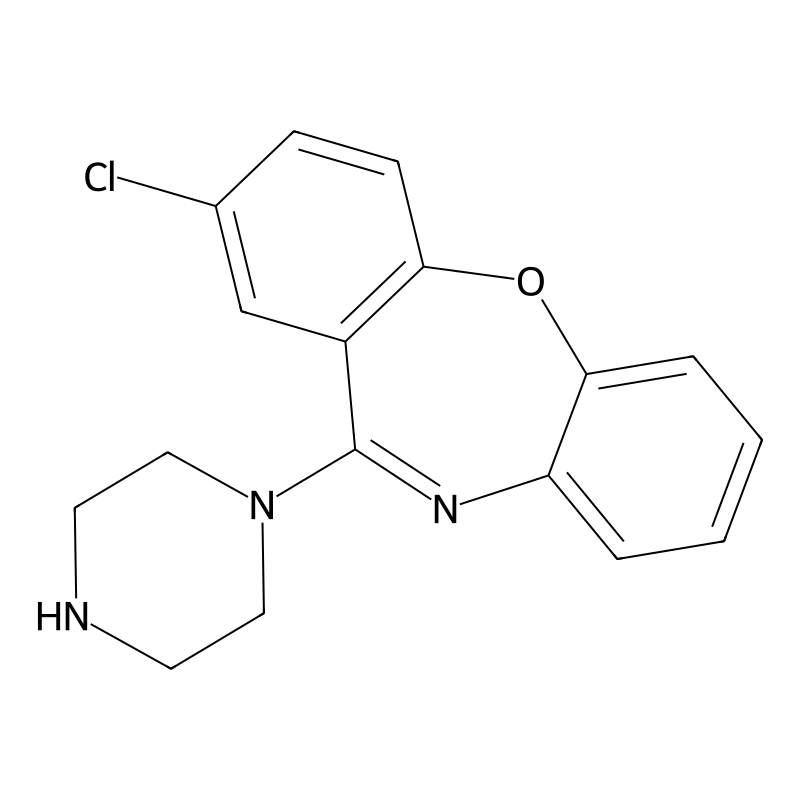

Amoxapine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.71e-01 g/L

Synonyms

Canonical SMILES

Treatment of Depression

Potential for Anxiety Disorders

Scientific research has also explored Amoxapine's potential role in managing anxiety disorders. Some studies suggest it may be effective in treating generalized anxiety disorder (GAD) and social anxiety disorder (SAD) []. However, more research is needed to confirm these findings and establish Amoxapine's place in anxiety treatment compared to other medications.

Amoxapine, marketed under the brand name Asendin among others, is classified as a tricyclic antidepressant. It is the N-demethylated metabolite of loxapine and was first approved for marketing in the United States in 1980 . Its chemical formula is C₁₇H₁₆ClN₃O, with a molar mass of approximately 313.79 g/mol. The compound is characterized by its dibenzoxazepine structure, which contributes to its pharmacological properties.

Amoxapine undergoes significant metabolic transformations in the body. It is primarily metabolized in the liver via the cytochrome P450 enzyme system, particularly through the CYP2D6 pathway. This metabolism results in two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine. These metabolites contribute to amoxapine's therapeutic effects and have distinct pharmacokinetic properties .

Amoxapine exhibits a multifaceted mechanism of action. It primarily functions by inhibiting the reuptake of norepinephrine in neuronal synapses, which enhances noradrenergic neurotransmission. Additionally, it acts as a dopamine receptor antagonist, particularly at D2 and D4 receptors, contributing to its neuroleptic effects . The compound also interacts with serotonin receptors, notably the serotonin-6 receptor, which may play a role in its efficacy against certain neurological disorders .

Pharmacokinetics- Bioavailability: Over 60%

- Protein Binding: Approximately 90%

- Elimination Half-Life: 8–10 hours for amoxapine; 30 hours for 8-hydroxyamoxapine

- Excretion: Primarily renal (60%) and fecal (18%) .

The synthesis of amoxapine involves several steps starting from simpler organic compounds. A common route includes:

- Formation of dibenzoxazepine: This involves cyclization reactions that create the dibenzoxazepine core.

- Chlorination: The introduction of chlorine into the structure typically occurs through electrophilic substitution reactions.

- Piperazine substitution: The piperazine moiety is added to complete the molecular structure.

These steps can vary based on specific laboratory protocols or desired purity levels.

Amoxapine is primarily used in the treatment of major depressive disorder and anxiety disorders. Beyond its antidepressant properties, it has shown efficacy in managing neuropathic pain and reducing amyloid-beta production associated with Alzheimer’s disease by targeting specific serotonin receptors . Furthermore, it has been noted for its potential to alleviate chemotherapy-induced diarrhea when used alongside irinotecan .

Amoxapine has several notable drug interactions:

- Monoamine Oxidase Inhibitors: Concurrent use can lead to severe hypertensive crises.

- Selective Serotonin Reuptake Inhibitors: Increased risk of serotonin syndrome when combined with other serotonergic medications.

- Antihypertensives: Amoxapine may enhance hypotensive effects when used with drugs like alfuzosin .

Clinicians are advised to monitor patients closely for adverse effects when initiating or adjusting doses of amoxapine in conjunction with other medications.

Amoxapine shares similarities with several other tricyclic antidepressants but possesses unique characteristics that distinguish it from them:

| Compound | Chemical Structure | Key Features |

|---|---|---|

| Doxepin | Dibenzodiazepine | Strong antihistaminic properties; sedative effects |

| Nortriptyline | Tricyclic | More selective for norepinephrine reuptake; less sedating |

| Amitriptyline | Tricyclic | Potent anticholinergic effects; used for chronic pain |

| Desipramine | Tricyclic | Primarily norepinephrine reuptake inhibitor; less sedative |

Uniqueness of Amoxapine

What sets amoxapine apart is its dual action as both a norepinephrine reuptake inhibitor and a dopamine antagonist, along with its significant activity at serotonin receptors. This combination allows it to be effective not only as an antidepressant but also in treating conditions like neuropathic pain and certain psychiatric disorders .

Amoxapine possesses the molecular formula C₁₇H₁₆ClN₃O, corresponding to a molecular weight of 313.78 grams per mole [1] [2] [3]. This dibenzoxazepine derivative contains seventeen carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The compound is registered under the Chemical Abstracts Service registry number 14028-44-5 [1] [2] [3] [4]. The precise molecular weight varies slightly across different sources, with values reported as 313.781 [2], 313.785 [3], and 313.790 [4] grams per mole, reflecting variations in measurement precision and calculation methods.

The molecular weight places amoxapine within the typical range for tricyclic antidepressant compounds, providing sufficient molecular complexity for multiple pharmacological interactions while maintaining appropriate drug-like properties for pharmaceutical applications [5]. The International Union of Pure and Applied Chemistry name for amoxapine is 8-chloro-6-piperazin-1-ylbenzo[b] [1] [4]benzoxazepine [3], which systematically describes its structural features and substitution pattern.

Structural Configuration and Stereochemistry

Amoxapine exhibits a complex three-dimensional molecular architecture characterized by a non-planar tetracyclic system. Crystal structure investigations reveal that the dibenzoxazepine core adopts a distinctive bent conformation, with the two benzene rings forming a flexure angle that deviates significantly from planarity [6] [7] [8]. Studies of related dibenzoxazepine compounds indicate flexure angles ranging from approximately 108 to 117 degrees between the aromatic rings [9], suggesting that amoxapine likely exhibits similar geometric characteristics.

The compound crystallizes in centrosymmetric space groups, with both enantiomers present in equal proportions when crystallized from solution [7] [8]. In the protonated acetate salt form, amoxapine molecules stack alternately along specific crystallographic directions, demonstrating organized solid-state packing arrangements [7]. The piperazinyl substituent can adopt various conformational states, with the ring typically existing in chair conformations that minimize steric interactions [10].

X-ray crystallographic analyses of amoxapine acetate derivatives show that the protonated molecules form extensive hydrogen-bonding networks through both nitrogen-hydrogen to oxygen interactions and carbon-hydrogen to oxygen contacts [7] [8]. These intermolecular interactions significantly influence the solid-state structure and contribute to the compound's crystalline stability.

Physical Properties

Melting and Boiling Points

Amoxapine demonstrates characteristic thermal properties with a melting point range of 175-176°C [5], indicating a well-defined crystalline structure with strong intermolecular forces. The relatively high melting point reflects the compound's rigid tricyclic structure and the presence of intermolecular hydrogen bonding capabilities through the piperazinyl nitrogen atoms. Fisher Scientific reports a melting point of 179°C for high-purity samples [3], with the slight variation likely attributable to purity differences and measurement conditions.

The boiling point of amoxapine is predicted to be 469.9 ± 55.0°C [5], though this represents a computational estimate rather than experimental determination. The high boiling point indicates substantial intermolecular attractions and the thermal stability of the dibenzoxazepine framework under elevated temperatures. The large uncertainty range reflects the challenges in accurate boiling point prediction for complex heterocyclic compounds with multiple hydrogen bonding sites.

Solubility Profile

Amoxapine exhibits characteristic solubility patterns that reflect its amphiphilic nature, containing both lipophilic aromatic systems and hydrophilic nitrogen centers. The compound demonstrates good solubility in organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, with solubilities of approximately 10 milligrams per milliliter in both solvents [11]. In ethanol, amoxapine shows more limited solubility of approximately 1 milligram per milliliter [11], while it is reported as generally soluble in methanol [5].

Aqueous solubility is notably limited, with amoxapine described as sparingly soluble in water and aqueous buffer systems [11]. This poor water solubility has driven research into salt formation and cocrystallization approaches to enhance pharmaceutical dissolution characteristics [12]. For maximum solubility in aqueous systems, dissolution in dimethyl sulfoxide followed by dilution with aqueous buffers is recommended [11]. The limited aqueous solubility is consistent with the compound's lipophilic character, dominated by the extensive aromatic ring system.

Stability Parameters

Amoxapine demonstrates good chemical stability under standard storage conditions, remaining stable when stored at room temperature in dark conditions under an inert atmosphere [5]. The compound maintains its chemical integrity under recommended storage parameters, indicating robust molecular structure resistant to common degradation pathways such as hydrolysis, oxidation, and photochemical decomposition.

The stability profile supports the compound's pharmaceutical utility, as it can withstand typical formulation and storage conditions without significant chemical alteration. The dibenzoxazepine core structure provides inherent stability through its aromatic character and the absence of readily hydrolyzable functional groups. The piperazinyl substituent, while containing basic nitrogen atoms, does not introduce significant stability concerns under normal conditions.

pKa Values and Acid-Base Properties

Amoxapine exhibits basic properties through its piperazinyl substituent, with the strongest basic site having a pKa value of 8.83 [13]. This basicity classifies amoxapine as a moderately strong base, capable of protonation under physiological conditions. The pKa value indicates that at physiological pH (approximately 7.4), a significant portion of amoxapine molecules will exist in protonated form, which has important implications for solubility, membrane permeability, and receptor interactions.

Salt formation studies demonstrate that amoxapine readily forms salts with organic acids having pKa values ranging from 2 to 5, following the delta pKa rule for salt formation [12]. The large pKa difference (greater than 3 units) between amoxapine and carboxylic acids ensures efficient proton transfer and stable salt formation. This acid-base chemistry has been exploited to develop pharmaceutical salts with enhanced solubility characteristics compared to the free base form.

Structural Components

Dibenzoxazepine Ring System

The dibenzoxazepine core represents the fundamental structural framework of amoxapine, consisting of two benzene rings fused to a seven-membered oxazepine ring [6] [14]. This tricyclic system provides the rigid backbone that determines the overall molecular geometry and serves as the primary pharmacophore. The systematic name dibenzo[b,f] [1] [4]oxazepine indicates the specific fusion pattern and heteroatom positioning within the ring system.

Crystallographic studies reveal that the dibenzoxazepine framework adopts a non-planar geometry, with the two benzene rings positioned at an angle rather than in a completely flat arrangement [7] [8]. This three-dimensional structure is crucial for the compound's biological activity, as it positions substituents in specific spatial orientations required for receptor binding interactions. The oxazepine ring provides conformational flexibility while maintaining the overall structural integrity of the molecule.

The aromatic character of the benzene rings contributes to the compound's stability and enables π-π stacking interactions in both crystalline and biological environments [7] [8]. These aromatic systems also serve as sites for potential metabolic transformations, particularly hydroxylation reactions that generate active metabolites such as 7-hydroxyamoxapine [14].

Chloro Substituent Significance

The chlorine atom positioned at the 2-position of the dibenzoxazepine system significantly influences the electronic properties and biological activity of amoxapine [14] [15]. As an electron-withdrawing substituent, chlorine affects the electron density distribution throughout the aromatic system through both inductive and mesomeric effects. The inductive withdrawal of electron density through the sigma-bond framework decreases the basicity of nearby nitrogen atoms and alters the compound's overall electronic characteristics.

The specific positioning of the chloro substituent has been optimized through structure-activity relationship studies to enhance pharmacological potency and selectivity. The 2-chloro substitution pattern distinguishes amoxapine from related compounds such as loxapine, which contains a different substitution pattern . This positional specificity affects receptor binding affinity and metabolic stability, contributing to amoxapine's unique pharmacological profile.

The presence of chlorine also influences the compound's lipophilicity and membrane permeability characteristics. The halogen substituent increases the molecular hydrophobicity while providing potential sites for halogen bonding interactions with biological targets, a recognition that has gained importance in modern drug design approaches.

Piperazinyl Functional Group

The piperazinyl group attached at position 11 of the dibenzoxazepine system serves multiple crucial functions in amoxapine's structure and activity [17]. This six-membered saturated heterocycle contains two nitrogen atoms positioned at the 1 and 4 positions, providing both basic character and hydrogen bonding capabilities. The piperazine ring typically adopts chair conformations that minimize steric strain while optimizing interactions with biological targets.

The nitrogen atoms within the piperazinyl group serve as protonation sites under physiological conditions, contributing to the compound's overall basicity and charge distribution [17]. The unsubstituted piperazine allows for hydrogen bonding interactions with receptor sites, while the flexible nature of the saturated ring enables conformational adaptation to optimize binding geometries. This structural feature is common among many psychoactive compounds and represents a privileged structure in medicinal chemistry.

O-(p-chlorophenoxy)aniline Intermediate Pathway

The synthesis of amoxapine follows a well-established synthetic route that begins with the preparation of the key intermediate O-(p-chlorophenoxy)aniline. This compound serves as the fundamental building block for the dibenzo[b,f] [1] [2]oxazepine scaffold characteristic of amoxapine [1] [3].

The preparation of O-(p-chlorophenoxy)aniline involves the nucleophilic aromatic substitution of 4-chlorophenol with 2-fluoronitrobenzene, followed by reduction of the nitro group. This reaction typically proceeds under basic conditions at elevated temperatures of 150-160°C for 6-8 hours, achieving yields of 85-90% [4] [5]. The intermediate demonstrates excellent stability and can be readily purified through standard recrystallization techniques.

Alternative synthetic approaches to this intermediate have been explored, including copper-catalyzed coupling reactions and palladium-mediated cross-coupling methodologies. These modern approaches often provide improved selectivity and reduced reaction times, though they may require more expensive catalysts [6] [7].

Ethyl Chlorocarbonate Reactions

The conversion of O-(p-chlorophenoxy)aniline to its corresponding carbamate derivative represents a critical transformation in amoxapine synthesis. Treatment of O-(p-chlorophenoxy)aniline hydrochloride with ethyl chlorocarbonate in the presence of pyridine and ether produces ethyl O-(p-chlorophenoxy)phenylcarbanilate in exceptionally high yields [1] [3] [5].

This reaction proceeds through nucleophilic acyl substitution, where the aniline nitrogen attacks the carbonyl carbon of ethyl chlorocarbonate, displacing chloride. The reaction is typically conducted at room temperature for 3 hours, achieving yields of 98%. The use of pyridine as both a base and solvent helps neutralize the hydrochloric acid generated during the reaction and prevents decomposition of the sensitive carbamate product [1] [3].

Modern synthetic approaches have explored the use of phenyl chloroformate as an alternative to ethyl chlorocarbonate, which avoids the use of toxic phosgene derivatives. This modification, reported by Zaware and Ohlmeyer, involves treating 2-(4-chlorophenoxy)aniline with phenyl chloroformate under mild conditions to afford the corresponding carbamate in 98% yield [6] [8].

Condensation with N-Carbethoxypiperazine

The condensation of the carbamate intermediate with N-carbethoxypiperazine represents one of the most challenging steps in amoxapine synthesis due to the extended reaction times required and the moderate yields typically obtained. This transformation proceeds through nucleophilic substitution, where the piperazine nitrogen displaces the phenoxide leaving group from the carbamate [1] [3] [5].

The reaction is conducted in refluxing benzene containing sodium methoxide as a base, requiring heating on a steam bath for approximately 5 days (120 hours). Despite the lengthy reaction time, yields of 75-85% can be achieved for the formation of ethyl 4-[[o-(p-chlorophenoxy)phenyl]carbamoyl]-1-piperazinecarboxylate [1] [3].

Modern improvements to this step include microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. Microwave irradiation at 100°C for 15 minutes has been shown to provide yields ranging from 79% to 96% for various urea derivatives, representing a substantial improvement in both time efficiency and yield [6] [8].

The mechanism of this condensation involves initial deprotonation of the piperazine nitrogen, followed by nucleophilic attack on the carbamate carbonyl carbon. The resulting tetrahedral intermediate then eliminates the phenoxide group to form the desired urea linkage. The presence of sodium methoxide is essential for maintaining the basic conditions required for efficient nucleophilic substitution [5].

| Intermediate Step | Yield (%) | Reaction Time (hours) | Temperature (°C) |

|---|---|---|---|

| O-(p-chlorophenoxy)aniline preparation | 85-90 | 6-8 | 150-160 |

| Ethyl chlorocarbonate reaction (Carbamate formation) | 98 | 3 | Room temperature |

| N-carbethoxypiperazine condensation | 75-85 | 120 (5 days) | 100 (steam bath) |

| Cyclization with P2O5/POCl3 | 65-75 | 24 | 110-120 (reflux) |

Cyclization Mechanisms

The final cyclization step to form the dibenzo[b,f] [1] [2]oxazepine ring system of amoxapine involves a complex mechanistic process mediated by phosphorus pentoxide (P2O5) in refluxing phosphorus oxychloride (POCl3). This transformation simultaneously achieves decarboxylation of the piperazine carboxylate ester and intramolecular cyclization to form the seven-membered oxazepine ring [1] [3] [5].

The mechanism proceeds through initial activation of the carboxamide carbonyl by phosphorus pentoxide, which acts as a powerful dehydrating agent. The P2O5 coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by the nearby phenoxy oxygen. This intramolecular cyclization is accompanied by simultaneous decarboxylation of the ethyl carboxylate group on the piperazine nitrogen [9] [10] [11].

Phosphorus oxychloride serves multiple roles in this transformation, acting as both solvent and activating agent. The POCl3 facilitates the elimination of water formed during the cyclization process and helps maintain the anhydrous conditions necessary for successful ring formation. The reaction typically requires heating at reflux (110-120°C) for 17-24 hours to achieve complete conversion [1] [6] [3].

Recent mechanistic studies using computational chemistry have provided deeper insights into the transition states involved in this cyclization. Density functional theory calculations suggest that the reaction proceeds through a concerted mechanism, where ring formation and decarboxylation occur simultaneously rather than in discrete steps [10] [12].

The stereochemistry of the cyclization is controlled by the conformational preferences of the flexible side chain connecting the amide and phenoxy groups. The seven-membered ring formation is favored when the molecule adopts a conformation that brings the nucleophilic oxygen into proper geometric alignment with the electrophilic carbonyl carbon [6] [7].

Purification Techniques

The purification of amoxapine and its synthetic intermediates requires careful selection of appropriate techniques to achieve the high purity standards necessary for pharmaceutical applications. Multiple purification strategies have been developed and optimized over the years to address the specific challenges posed by each synthetic intermediate [13] [14] [15].

Column chromatography using silica gel represents the most widely employed purification technique for amoxapine intermediates. The method typically utilizes gradient elution with ethyl acetate and hexanes, starting with 10% ethyl acetate and gradually increasing to 50% to achieve optimal separation [6] [8]. Recovery rates of 85-95% are routinely achieved with purities ranging from 95-98%, making this approach highly suitable for preparative-scale purifications [16].

Crystallization techniques have proven particularly effective for the final amoxapine product. Recrystallization from benzene-petroleum ether mixtures provides excellent purification, achieving purities of 98-99% with recovery rates of 80-90%. The final amoxapine crystals typically melt at 175-176°C, providing a convenient criterion for assessing purity [1] [3].

Liquid-liquid extraction methods are commonly employed during workup procedures, particularly following the cyclization reaction. The crude product is typically extracted with dichloromethane after neutralization with aqueous base. This approach provides recovery rates of 90-98%, though the purity achieved (85-95%) usually requires additional purification steps [1] [3] [5].

High-performance liquid chromatography (HPLC) has emerged as the gold standard for analytical and preparative purification of amoxapine. Reversed-phase HPLC using acetonitrile-water mobile phases (typically 74:26 v/v) provides exceptional resolution and can achieve purities exceeding 99% with recovery rates of 95-99% [13] [14] [15].

Modern green chemistry approaches have explored safer solvent alternatives for purification processes. Studies have demonstrated that heptane/ethyl acetate and heptane/methyl acetate blends can provide superior performance compared to traditional dichloromethane/methanol systems, offering both improved safety profiles and enhanced purification efficiency [16].

| Purification Method | Recovery Rate (%) | Purity Achieved (%) | Solvent System |

|---|---|---|---|

| Column chromatography (silica gel) | 85-95 | 95-98 | Ethyl acetate/hexanes (10-50%) |

| Crystallization from benzene-petroleum ether | 80-90 | 98-99 | Benzene/petroleum ether |

| Liquid-liquid extraction | 90-98 | 85-95 | Dichloromethane/water |

| HPLC preparative separation | 95-99 | >99 | Acetonitrile/water (74:26) |

Yield Optimization Strategies

Optimization of yields in amoxapine synthesis has been the subject of extensive research, leading to significant improvements in overall synthetic efficiency. Traditional synthetic routes typically achieve overall yields of 45-55%, but modern optimizations have led to substantial improvements in individual reaction steps [1] [6] [17].

Temperature optimization represents one of the most critical factors affecting yield in amoxapine synthesis. For the cyclization step, maintaining precise temperature control at 110-120°C during reflux conditions is essential for achieving optimal yields of 65-75%. Temperatures below 100°C result in incomplete cyclization, while temperatures above 130°C can lead to product decomposition [1] [3] [5].

Reaction time optimization has revealed that different synthetic steps have distinct optimal durations. The carbamate formation with ethyl chlorocarbonate reaches completion within 3 hours at room temperature, while the condensation with N-carbethoxypiperazine traditionally required 5 days. However, microwave-assisted synthesis has reduced this time to just 15 minutes while achieving yields of 79-96% [6] [8].

Solvent selection plays a crucial role in yield optimization. The use of anhydrous conditions is particularly important for the cyclization step, where even trace amounts of water can significantly reduce yields. Phosphorus oxychloride serves as both solvent and dehydrating agent, but the volume ratio of 33 mL per mmol of substrate has been found to be optimal [6] [8].

Catalyst loading and base selection have been systematically optimized for various synthetic steps. In modern synthetic approaches, the use of iridium complex catalysts has shown promise for achieving improved yields. The optimal catalyst loading of 0.5 mol% relative to amoxapine has been established through systematic screening studies [17] [18].

Workup procedures significantly impact overall yields, particularly during the neutralization and extraction steps following cyclization. Maintaining the neutralization pH between 8-9 using ammonium hydroxide provides optimal extraction efficiency of 90-95%, while pH values outside this range can lead to product decomposition or incomplete extraction [6] [8].

Green chemistry approaches have demonstrated that environmentally benign synthetic routes can achieve competitive yields while reducing environmental impact. Water-soluble iridium catalysts have enabled the use of water as a reaction medium, achieving overall yields of 67% while eliminating organic solvents and reducing waste generation [17] [18].

| Method | Overall Yield (%) | Environmental Impact | Time Efficiency |

|---|---|---|---|

| Traditional phosgene route | 45-55 | High (toxic phosgene) | Standard |

| Phenyl chloroformate route | 4-38 | Moderate | Improved |

| Microwave-assisted synthesis | 79-96 (intermediate) | Low | Excellent |

| Green chemistry approach | 67 | Very Low | Good |

Green Chemistry Approaches

The development of environmentally sustainable synthetic routes for amoxapine has become increasingly important as pharmaceutical companies seek to reduce their environmental footprint while maintaining product quality and economic viability. Green chemistry principles have been systematically applied to each step of amoxapine synthesis to minimize waste, reduce energy consumption, and eliminate toxic reagents [19] [20].

Solvent selection represents one of the most significant opportunities for implementing green chemistry principles in amoxapine synthesis. Traditional synthetic routes rely heavily on chlorinated solvents such as dichloromethane and chloroform, which pose significant environmental and health risks. Alternative solvent systems based on ethyl acetate, heptane, and methyl acetate have been developed that provide equivalent or superior performance while dramatically reducing environmental impact [16] [21].

The elimination of phosgene and its derivatives represents a major green chemistry achievement in amoxapine synthesis. Traditional routes utilize phosgene or triphosgene for carbamate formation, both of which are highly toxic and environmentally hazardous. The development of phenyl chloroformate-based methodology eliminates these toxic reagents while maintaining high yields and product quality [6] [8].

Water-based synthetic approaches have shown particular promise for sustainable amoxapine production. The use of water-soluble iridium catalysts enables the conversion of amoxapine analogs using methanol and water as the primary reaction medium. This approach achieves 67% yield while generating only water as a byproduct, representing a significant advancement in atom economy [17] [18].

Microwave-assisted synthesis represents another important green chemistry innovation, dramatically reducing energy consumption and reaction times. Converting the traditional 5-day condensation reaction to a 15-minute microwave-assisted process reduces energy consumption by over 99% while improving yields from 75-85% to 79-96% [6] [8].

Catalyst recycling and reuse strategies have been developed to minimize waste generation and reduce costs. Heterogeneous catalysts and supported reagents can be recovered and reused multiple times without significant loss of activity, reducing both environmental impact and production costs [17] [21].

Process intensification through continuous flow chemistry has emerged as a promising approach for large-scale amoxapine production. Continuous processes typically demonstrate improved heat and mass transfer, reduced waste generation, and enhanced safety profiles compared to traditional batch processes [22] [19].

The implementation of real-time monitoring and process analytical technology enables precise control of reaction conditions, minimizing over-processing and reducing waste generation. These technologies have proven particularly valuable for optimizing the sensitive cyclization step where precise temperature and time control are critical for achieving optimal yields [23] [22].

| Parameter | Optimal Conditions | Literature Range |

|---|---|---|

| Phosphorus oxychloride volume (mL/mmol substrate) | 33 | 20-35 |

| Reaction temperature (°C) | 110-120 | 100-130 |

| Reaction time (hours) | 17 | 12-24 |

| Workup neutralization pH | 8-9 | 7-10 |

| Extraction efficiency (%) | 90-95 | 85-98 |

| Final yield range (%) | 4-38 | 4-75 |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.4

Appearance

Melting Point

175.5 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Amoxapine is a tricyclic antidepressant of the dibenzoxazepine class. Amoxapine exerts its antidepressant effect by inhibiting the re-uptake of norepinephrine and, to a lesser degree, of serotonin, at adrenergic nerve endings and blocks the response of dopamine receptors to dopamine. This drug is used to treat symptoms of depression and may cause tardive dyskinesia. Amoxapine also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which accounts for many of the side effects seen with this agent.

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AA - Non-selective monoamine reuptake inhibitors

N06AA17 - Amoxapine

Mechanism of Action

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

60-69% of a single orally administered dose of amoxapine is excreted in urine, principally as conjugated metabolites. 7-18% of the dose is excrete feces mainly as unconjugated metabolites. Less than 5% of the dose is excreted as unchanged drug in urine.

Widely distributed in body tissues with highest concentrations found in lungs, spleen, kidneys, heart, and brain. Lower concentrations can be detected in testes and muscle.

Metabolism Metabolites

Amoxapine is almost completely metabolized in the liver to its major metabolite, 8-hydroxyamoxapine, and a minor metabolite, 7-hydroxyamoxapine. Both metabolites are phamacologically inactive and have half-lives of approximately 30 and 6.5 hours, respectively. Route of Elimination: 60-69% of a single orally administered dose of amoxapine is excreted in urine, principally as conjugated metabolites. 7-18% of the dose is excrete feces mainly as unconjugated metabolites. Less than 5% of the dose is excreted as unchanged drug in urine. Half Life: 8 hours

Wikipedia

Bicalutamide

Biological Half Life

Use Classification

Pharmaceuticals

Dates

Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice

Koichi Saito, Nami Hagiwara, Miho Sakamoto, Daigo Wakana, Rie Ito, Tomoo HosoePMID: 32879225 DOI: 10.1248/cpb.c20-00313

Abstract

The degradation behavior of eight tricyclic antidepressants (TCAs; amitriptyline, amoxapine (AMX), imipramine, clomipramine, desipramine, doxepin, dothiepin, and nortriptyline) in artificial gastric juice was investigated to estimate their pharmacokinetics in the stomach. As a result, among the eight TCAs, only AMX was degraded in artificial gastric juice. The degradation was a pseudo first-order reaction; activation energy (Ea) was 88.70 kJ/mol and activation entropy (ΔS) was -80.73 J/K·mol. On the other hand, the recovery experiment revealed that the degradation product did not revert to AMX and accordingly, this reaction was considered to be irreversible. In the AMX degradation experiment, peaks considered to be degradation products A (I) and B (II) were detected at retention times of around 3 min and 30 min in LC/UV measurements, respectively. Structural analysis revealed that compound (I) was [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone, a new compound, and compound (II) was 2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one. As for the degradation behavior, it was estimated that AMX was degraded into (II) via (I), i.e., (II) was the final product. The results are expected to be useful in clinical chemistry and forensic science, including the estimation of drugs to be used at the time of judicial dissection and suspected drug addiction.Effect of Antidepressants on Psychotic Symptoms in Parkinson Disease: A Review of Case Reports and Case Series

Lamia Sid-Otmane, Philippe Huot, Michel PanissetPMID: 32217864 DOI: 10.1097/WNF.0000000000000384

Abstract

The treatment of Parkinson disease (PD) psychosis remains a challenge. Only a few treatments eliciting significant relief of psychotic symptoms have passed the test of randomized controlled trials.Here, we conducted a review of the literature on the effect of antidepressants on PD psychosis. Because there is no randomized controlled trial that assessed the antipsychotic effects of antidepressants in PD, only case reports, case series, and open-label trials were available to review. Because of the scarce literature, statistical analysis could not be performed.

The following antidepressants alleviated hallucinations in PD: amoxapine, citalopram, clomipramine, escitalopram, mianserin, mirtazapine, and venlafaxine. The antidepressants were generally well tolerated, with the exception of amoxapine, which exacerbated parkinsonism.

Whereas the conclusions that can be drawn on the efficacy of antidepressants at reducing PD psychosis are limited because of the poor quality of the reported studies, it is encouraging to notice that there are positive anecdotal reports. Further studies are needed to confirm the potential of these drugs and also to determine if a subtype of patients or of psychotic features may be more likely to be improved by antidepressants.

NEW METHODOLOGY FOR DEVELOPMENT OF ORODISPERSIBLE TABLETS USING HIGH-SHEAR GRANULATION PROCESS

Bahaa E Ali, Ramadan I Al-Shedfat, Mohamed H Fayed, Fars K AlanaziPMID: 29513967 DOI:

Abstract

Development of orodispersible delivery system of high mechanical properties and low disintegration time is a big challenge. The aim of the current work was to assess and optimize the high shear granulation process as a new methodology for development of orodispersible tablets of high quality attributes using design of experiment approach. A two factor, three levels (32), full factorial design was carried out to investigate the main and interaction effects of independent variables, water amount (XI) and granulation time (X2) on the characteristics of granules and final product, tablet. The produced granules were analyzed for their granule size, density and flowability. Furthermore, the produced tablets were tested for: weight variation, breaking force/ crushing strength, friability, disintegration time and drug dissolution. Regression analysis results of multiple linear models showed a high correlation between the adjusted R-squared and predicted R-squared for all granules and tablets characteristics, the difference is less than 0.2. All dependent responses of granules and tablets were found to be impacted significantly (p < 0.05) by the two independent variables. However, water amount demonstrated the most dominant effect for all granules and tablet characteristics as shown by higher its coefficient estimate for all selected responses. Numerical optimization using desirability function was performed to optimize the variables under study to provide orodispersible system within the USP limit with respect of mechanical properties and disintegration time. It was found that the higher desirability (0.915) could be attained at the low level pf water (180 g) and short granulation time (1.65 min). Eventually, this study provides the formulator with helpful information in selecting the proper level of water and granulation time to provide an orodispersible system of high crushing strength and very low disintegration time, when high shear granulation methodology was used as a method of manufacture.Amoxapine Demonstrates Incomplete Inhibition of β-Glucuronidase Activity from Human Gut Microbiota

Wei Yang, Bin Wei, Ru YanPMID: 28809607 DOI: 10.1177/2472555217725264

Abstract

Amoxapine has been demonstrated to be a potent inhibitor of Escherichia coli β-glucuronidase. This study aims to explore the factors causing unsatisfactory efficacy of amoxapine in alleviating CPT-11-induced gastrointestinal toxicity in mice and to predict the outcomes in humans. Amoxapine (100 µM) exhibited poor and varied inhibition on β-glucuronidase activity in gut microbiota from 10 healthy individuals and their pool (pool, 11.9%; individuals, 3.6%-54.4%) with IC>100 µM and potent inhibition toward E. coli β-glucuronidase (IC

= 0.34 µM). p-Nitrophenol formation from p-nitrophenyl-β-D-glucuronide by pooled and individual gut microbiota fitted classical Michaelis-Menten kinetics, showing similar affinity (K

= 113-189 µM) but varied catalytic capability (V

= 53-556 nmol/h/mg). Interestingly, amoxapine showed distinct inhibitory effects (8.7%-100%) toward β-glucuronidases of 13 bacterial isolates (including four Enterococcus, three Streptococcus, two Escherichia, and two Staphylococcus strains; gus genes belonging to OTU1, 2 or 21) regardless of their genetic similarity or bacterial origin. In addition, amoxapine inhibited the growth of pooled and individual gut microbiota at a high concentration (6.3%-30.8%, 200 µM). Taken together, these findings partly explain the unsatisfactory efficacy of amoxapine in alleviating CPT-11-induced toxicity and predict a poor outcome of β-glucuronidase inhibition in humans, highlighting the necessity of using a human gut microbiota community for drug screening.

ST3GAL5-Related Disorders: A Deficiency in Ganglioside Metabolism and a Genetic Cause of Intellectual Disability and Choreoathetosis

Eliza Gordon-Lipkin, Julie S Cohen, Siddharth Srivastava, Bruno P Soares, Eric Levey, Ali FatemiPMID: 30185102 DOI: 10.1177/0883073818791099

Abstract

GM3 synthase deficiency is due to biallelic pathogenic variants in ST3GAL5, which encodes a sialyltransferase that synthesizes ganglioside GM3. Key features of this rare autosomal recessive condition include profound intellectual disability, failure to thrive and infantile onset epilepsy. We expand the phenotypic spectrum with 3 siblings who were found by whole exome sequencing to have a homozygous pathogenic variant in ST3GAL5, and we compare these cases to those previously described in the literature. The siblings had normal birth history, subsequent developmental stagnation, profound intellectual disability, choreoathetosis, failure to thrive, and visual and hearing impairment. Ichthyosis and self-injurious behavior are newly described in our patients and may influence clinical management. We conclude that GM3 synthase deficiency is a neurodevelopmental disorder with consistent features of profound intellectual disability, choreoathetosis, and deafness. Other phenotypic features have variable expressivity, including failure to thrive, epilepsy, regression, vision impairment, and skin findings. Our analysis demonstrates a broader phenotypic range of this potentially under-recognized disorder.Randomized Crossover Trial of Amoxapine Versus Vitamin B12 for Retrograde Ejaculation

Jianlin Hu, Koichi Nagao, Toshihiro Tai, Hideyuki Kobayashi, Koichi NakajimaPMID: 28266821 DOI: 10.1590/S1677-5538.IBJU.2016.0468

Abstract

To compare the efficacy and safety of amoxapine and vitamin B12 for treating retrograde ejaculation (RE).Between May 2009 and November 2012, this open-label, randomized, crossover study enrolled 26 men suffering with RE at Department of Reproductive Medicine, Omori Hospital. Patients were randomly allocated into two groups (n=13 each). The amoxapine-B12 group received amoxapine (50 mg daily for 4 weeks, orally) followed (after a 1-week washout period) by vitamin B12 (500 μg three-times daily for 4 weeks). The B12-amoxapine group received the opposite regimen. All pa-tients masturbated to ejaculation at least twice during each treatment period. The primary outcome was antegrade ejaculation of semen, as reported by the patient, on more than one occasion during either treatment period (defined as treatment success). Any adverse events were noted. Success rates were compared between treatments using Fisher's exact test.

One patient (B12-amoxapine group) withdrew for personal reasons (breakdown of marital relations); all other patients completed the study. Overall success rate was 88% (22/25). Success rate was higher for amoxapine than for vitamin B12 (80%, 20/25 vs 16%, 4/25; P<0.0001). 18 patients were responsive to amoxapine but not to vitamin B12, 2 patients were responsive to vitamin B12 but not amoxapine, 2 patients were responsive to both drugs, and 3 patients had no response to either drug. One patient (4%) reported sleepiness and 2 (8%) reported constipation while receiving amoxapine. No adverse events were reported during vitamin B12 treatment.

Amoxapine may be an effective, safe and well-tolerated therapy for RE.

A tricyclic antidepressant, amoxapine, reduces amyloid-β generation through multiple serotonin receptor 6-mediated targets

Xiaohang Li, Qinying Wang, Tingting Hu, Ying Wang, Jian Zhao, Jing Lu, Gang PeiPMID: 28694424 DOI: 10.1038/s41598-017-04144-3

Abstract

Alzheimer's disease (AD) is a major and devastating neurodegenerative disease, and the amyloid-β (Aβ) hypothesis is still the central theory for AD pathogenesis. Meanwhile, another major mental illness, depression, is one of the risk factors for AD. From a high-throughput screening (HTS), amoxapine, a typical secondary amine tricyclic antidepressant (TCA), was identified to reduce Aβ production. A follow-up investigation on antidepressants showed that most of the TCAs harbour similar activity. Previous studies have indicated that TCAs improve cognitive function in AD mouse models as well as in preliminary clinical data; however, the underlying mechanism is controversial, and the effect on Aβ is elusive. Thus, we developed a secondary screening to determine the molecular target of amoxapine, and serotonin receptor 6 (HTR6) was identified. Knockdown of HTR6 reduced the amoxapine's effect, while the HTR6 antagonist SB258585 mimicked the activity of amoxapine. Further mechanistic study showed that amoxapine and SB258585 reduced Aβ generation through multiple HTR6-mediated targets, including β-arrestin2 and CDK5. Taken together, our study suggests that amoxapine, though no longer a first-line drug for the treatment of depression, may be beneficial for AD and further structural modification of TCAs may lead to desirable therapeutic agents to treat both AD and depression.Combating Multidrug-Resistant Pathogens with Host-Directed Nonantibiotic Therapeutics

Jourdan A Andersson, Jian Sha, Michelle L Kirtley, Emily Reyes, Eric C Fitts, Sara M Dann, Ashok K ChopraPMID: 29109161 DOI: 10.1128/AAC.01943-17

Abstract

Earlier, we reported that three Food and Drug Administration-approved drugs, trifluoperazine (TFP; an antipsychotic), amoxapine (AXPN; an antidepressant), and doxapram (DXP; a breathing stimulant), identified from anmurine macrophage cytotoxicity screen, provided mice with 40 to 60% protection against pneumonic plague when administered at the time of infection for 1 to 3 days. In the present study, the therapeutic potential of these drugs against pneumonic plague in mice was further evaluated when they were administered at up to 48 h postinfection. While the efficacy of TFP was somewhat diminished as treatment was delayed to 24 h, the protection of mice with AXPN and DXP increased as treatment was progressively delayed to 24 h. At 48 h postinfection, these drugs provided the animals with significant protection (up to 100%) against challenge with the agent of pneumonic or bubonic plague when they were administered in combination with levofloxacin. Likewise, when they were used in combination with vancomycin, all three drugs provided mice with 80 to 100% protection from fatal oral

infection when they were administered at 24 h postinfection. Furthermore, AXPN provided 40 to 60% protection against respiratory infection with

when it was administered at the time of infection or at 24 h postinfection. Using the same

cytotoxicity assay, we identified an additional 76/780 nonantibiotic drugs effective against

For

, 121 nonantibiotic drugs were identified to inhibit bacterium-induced cytotoxicity in murine macrophages. Of these 121 drugs, 13 inhibited the macrophage cytotoxicity induced by two additional multiple-antibiotic-resistant strains. Six of these drugs decreased the intracellular survival of all three

strains in macrophages. These results provided further evidence of the broad applicability and utilization of drug repurposing screening to identify new therapeutics to combat multidrug-resistant pathogens of public health concern.

New Role for FDA-Approved Drugs in Combating Antibiotic-Resistant Bacteria

Jourdan A Andersson, Eric C Fitts, Michelle L Kirtley, Duraisamy Ponnusamy, Alex G Peniche, Sara M Dann, Vladimir L Motin, Sadhana Chauhan, Jason A Rosenzweig, Jian Sha, Ashok K ChopraPMID: 27067323 DOI: 10.1128/AAC.00326-16

Abstract

Antibiotic resistance in medically relevant bacterial pathogens, coupled with a paucity of novel antimicrobial discoveries, represents a pressing global crisis. Traditional drug discovery is an inefficient and costly process; however, systematic screening of Food and Drug Administration (FDA)-approved therapeutics for other indications in humans offers a rapid alternative approach. In this study, we screened a library of 780 FDA-approved drugs to identify molecules that rendered RAW 264.7 murine macrophages resistant to cytotoxicity induced by the highly virulent Yersinia pestis CO92 strain. Of these compounds, we identified 94 not classified as antibiotics as being effective at preventing Y. pestis-induced cytotoxicity. A total of 17 prioritized drugs, based on efficacy in in vitro screens, were chosen for further evaluation in a murine model of pneumonic plague to delineate if in vitro efficacy could be translated in vivo Three drugs, doxapram (DXP), amoxapine (AXPN), and trifluoperazine (TFP), increased animal survivability despite not exhibiting any direct bacteriostatic or bactericidal effect on Y. pestis and having no modulating effect on crucial Y. pestis virulence factors. These findings suggested that DXP, AXPN, and TFP may modulate host cell pathways necessary for disease pathogenesis. Finally, to further assess the broad applicability of drugs identified from in vitro screens, the therapeutic potential of TFP, the most efficacious drug in vivo, was evaluated in murine models of Salmonella enterica serovar Typhimurium and Clostridium difficile infections. In both models, TFP treatment resulted in increased survivability of infected animals. Taken together, these results demonstrate the broad applicability and potential use of nonantibiotic FDA-approved drugs to combat respiratory and gastrointestinal bacterial pathogens.New Host-Directed Therapeutics for the Treatment of Clostridioides difficile Infection

Jourdan A Andersson, Alex G Peniche, Cristi L Galindo, Prapaporn Boonma, Jian Sha, Ruth Ann Luna, Tor C Savidge, Ashok K Chopra, Sara M DannPMID: 32156806 DOI: 10.1128/mBio.00053-20

Abstract

Frequent and excessive use of antibiotics primes patients toinfection (CDI), which leads to fatal pseudomembranous colitis, with limited treatment options. In earlier reports, we used a drug repurposing strategy and identified amoxapine (an antidepressant), doxapram (a breathing stimulant), and trifluoperazine (an antipsychotic), which provided significant protection to mice against lethal infections with several pathogens, including

However, the mechanisms of action of these drugs were not known. Here, we provide evidence that all three drugs offered protection against experimental CDI by reducing bacterial burden and toxin levels, although the drugs were neither bacteriostatic nor bactericidal in nature and had minimal impact on the composition of the microbiota. Drug-mediated protection was dependent on the presence of the microbiota, implicating its role in evoking host defenses that promoted protective immunity. By utilizing transcriptome sequencing (RNA-seq), we identified that each drug increased expression of several innate immune response-related genes, including those involved in the recruitment of neutrophils, the production of interleukin 33 (IL-33), and the IL-22 signaling pathway. The RNA-seq data on selected genes were confirmed by quantitative real-time PCR (qRT-PCR) and protein assays. Focusing on amoxapine, which had the best anti-CDI outcome, we demonstrated that neutralization of IL-33 or depletion of neutrophils resulted in loss of drug efficacy. Overall, our lead drugs promote disease alleviation and survival in the murine model through activation of IL-33 and by clearing the pathogen through host defense mechanisms that critically include an early influx of neutrophils.

is a spore-forming anaerobic bacterium and the leading cause of antibiotic-associated colitis. With few therapeutic options and high rates of disease recurrence, the need to develop new treatment options is urgent. Prior studies utilizing a repurposing approach identified three nonantibiotic Food and Drug Administration-approved drugs, amoxapine, doxapram, and trifluoperazine, with efficacy against a broad range of human pathogens; however, the protective mechanisms remained unknown. Here, we identified mechanisms leading to drug efficacy in a murine model of lethal

infection (CDI), advancing our understanding of the role of these drugs in infectious disease pathogenesis that center on host immune responses to

Overall, these studies highlight the crucial involvement of innate immune responses, as well as the importance of immunomodulation as a potential therapeutic option to combat CDI.

Explore Compound Types